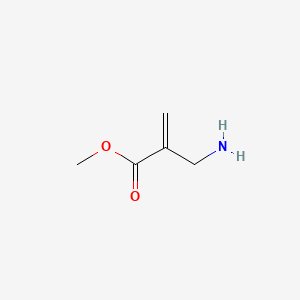

methyl 2-(aminomethyl)prop-2-enoate

Description

The Power of Conjugation: Alpha,Beta-Unsaturated Esters in Organic Synthesis

Alpha,beta-unsaturated esters are a class of organic compounds characterized by a carbon-carbon double bond conjugated to a carbonyl group. fiveable.mewikipedia.org This structural arrangement, with the general formula (O=CR)−Cα=Cβ−R, creates a versatile platform for a multitude of chemical transformations. wikipedia.org The electron-withdrawing nature of the ester group polarizes the double bond, rendering the β-carbon susceptible to nucleophilic attack in a process known as conjugate or Michael addition. fiveable.mewikipedia.org This reactivity is fundamental to the construction of complex molecular architectures, enabling the formation of new carbon-carbon bonds.

Furthermore, the double bond itself can participate in various cycloaddition reactions and can be a precursor for the synthesis of a wide array of other functional groups. The inherent reactivity and synthetic utility of α,β-unsaturated esters have cemented their role as indispensable tools in the synthesis of pharmaceuticals, natural products, and advanced materials. organic-chemistry.orggoogle.com

The Functional Hub: Aminomethyl Moieties as Versatile Chemical Building Blocks

The aminomethyl group (-CH₂NH₂) is a key functional moiety that imparts a range of valuable properties to organic molecules. Its primary amine provides a site for a vast number of chemical modifications, including acylation, alkylation, and the formation of imines and amides. This versatility allows for the straightforward introduction of diverse structural elements and functionalities. wikipedia.org

Amino groups are also known for their ability to engage in hydrogen bonding and to act as ligands for metal catalysts, influencing the stereochemical outcome of reactions and enabling novel catalytic transformations. In the context of materials science, the presence of aminomethyl groups can enhance properties such as adhesion, water solubility, and biocompatibility. Their role as versatile building blocks is evident in their widespread use in the synthesis of polymers, pharmaceuticals, and fluorescent probes. nih.govrsc.org

A Rich History: The Evolution of Methacrylate (B99206) and Acrylate (B77674) Research

The study of methacrylate and acrylate structures has a rich history, dating back to the 19th century with the first synthesis of acrylic acid in 1843 and methacrylic acid in 1865. wikipedia.org The subsequent development of their esters, particularly methyl methacrylate, in the early 20th century by chemists like Otto Röhm, led to the groundbreaking discovery of poly(methyl methacrylate) (PMMA). wikipedia.orgk-online.com This transparent thermoplastic, commercialized under trade names like Plexiglas and Lucite, quickly found widespread application as a lightweight and shatter-resistant alternative to glass. wikipedia.org

Early research was heavily focused on polymerization, exploring how monomers like methyl methacrylate could form long polymer chains. k-online.com Over the decades, research has expanded significantly to include the development of a vast array of acrylate and methacrylate polymers with tailored properties. nih.govnih.gov By incorporating different functional groups into the monomer structure, scientists have been able to fine-tune characteristics such as flexibility, adhesion, and thermal stability, leading to their use in coatings, adhesives, dental materials, and a myriad of other applications. wikipedia.orgtaylorandfrancis.commarketsandmarkets.com

Charting New Territory: The Current Research Landscape and Underexplored Facets of Methyl 2-(aminomethyl)prop-2-enoate

Despite the extensive research into both α,β-unsaturated esters and molecules containing aminomethyl groups, this compound itself remains a largely unexplored compound in the scientific literature. A search of chemical databases reveals a scarcity of studies focused specifically on its synthesis, reactivity, and potential applications. sigmaaldrich.comnih.gov

This lack of dedicated research presents a significant opportunity. The combination of a reactive Michael acceptor (the α,β-unsaturated ester) and a versatile nucleophilic and functionalizable handle (the aminomethyl group) within the same molecule suggests a wealth of potential applications. Current research in functionalized acrylates is increasingly focused on the development of "smart" materials and monomers that can impart specific functionalities to polymers. globenewswire.comprecedenceresearch.com this compound is a prime candidate for such investigations.

Potential Research Directions:

Polymer Chemistry: Its bifunctionality could be exploited in the synthesis of novel polymers. The acrylate moiety can undergo polymerization, while the amine can be used for cross-linking, post-polymerization modification, or to introduce specific properties like pH-responsiveness or metal-chelating capabilities.

Organic Synthesis: The compound could serve as a valuable building block in the synthesis of complex nitrogen-containing heterocyclic compounds through intramolecular reactions.

Biomedical Applications: The presence of the amino group could enhance biocompatibility and provide a site for bioconjugation, making it a candidate for the development of new biomaterials or drug delivery systems.

The underexplored nature of this compound, coupled with the well-established utility of its constituent functional groups, marks it as a molecule with high potential for innovation in various fields of chemical science.

Structure

2D Structure

3D Structure

Properties

CAS No. |

87375-90-4 |

|---|---|

Molecular Formula |

C5H9NO2 |

Molecular Weight |

115.13 g/mol |

IUPAC Name |

methyl 2-(aminomethyl)prop-2-enoate |

InChI |

InChI=1S/C5H9NO2/c1-4(3-6)5(7)8-2/h1,3,6H2,2H3 |

InChI Key |

FLTSDVDXFCUAKU-UHFFFAOYSA-N |

SMILES |

COC(=O)C(=C)CN |

Canonical SMILES |

COC(=O)C(=C)CN |

Other CAS No. |

87375-90-4 |

Synonyms |

2-methylene beta-alanine methyl ester |

Origin of Product |

United States |

Advanced Spectroscopic and Structural Characterization in Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Complex Structure Elucidation

NMR spectroscopy is an unparalleled tool for determining the precise structure of organic molecules in solution. For a compound like methyl 2-(aminomethyl)prop-2-enoate, with its distinct functional groups, NMR provides unambiguous evidence of its constitution and stereochemistry.

Multidimensional NMR Techniques (2D-COSY, HSQC, HMBC, NOESY) for Connectivity and Stereochemistry

While one-dimensional (1D) NMR provides initial information on the types and number of protons and carbons, two-dimensional (2D) NMR techniques are essential for assembling the molecular puzzle. iupac.orgepa.gov These experiments correlate signals within the spectrum, revealing through-bond and through-space relationships between nuclei. wikipedia.org

COSY (Correlation Spectroscopy): This homonuclear experiment maps the coupling relationships between protons (¹H-¹H). sdsu.eduyoutube.com For this compound, a COSY spectrum would show cross-peaks between the two non-equivalent vinyl protons, confirming their geminal relationship. It would also be used to confirm the connectivity between the aminomethyl protons and the amino (-NH₂) protons, if the N-H exchange is slow enough to observe coupling.

HSQC (Heteronuclear Single Quantum Coherence): This is a powerful technique that correlates each proton signal with the signal of the carbon atom it is directly attached to. wikipedia.orgsdsu.edupressbooks.pub It provides a clear and unambiguous assignment of each carbon atom that bears protons.

HMBC (Heteronuclear Multiple Bond Correlation): This experiment reveals longer-range couplings (typically over 2-3 bonds) between protons and carbons. iupac.orgsdsu.edupressbooks.pub It is critical for identifying quaternary carbons (like the carbonyl and the C2 vinylic carbon) and for piecing together the molecular backbone. For instance, an HMBC spectrum would show a correlation from the methyl ester protons to the carbonyl carbon, and from the aminomethyl protons to the C2 vinylic carbon, confirming the core structure.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment detects through-space interactions between protons that are close to each other, regardless of whether they are connected through bonds. It is particularly useful for determining stereochemistry and conformational preferences. In a rigid analogue or a polymer derived from this monomer, NOESY could reveal the spatial arrangement of different parts of the molecule.

The expected NMR data for this compound is summarized in the tables below.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound Chemical shifts (δ) are predicted based on typical values for similar functional groups and may vary depending on solvent and concentration.

| Atom Name | Atom Type | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| H-vinyl (a) | Vinylic Proton | ~ 6.2 | - |

| H-vinyl (b) | Vinylic Proton | ~ 5.8 | - |

| H-aminomethyl | Methylene Proton | ~ 3.4 | ~ 45 |

| H-methyl | Methyl Proton | ~ 3.7 | ~ 52 |

| H-amino | Amine Proton | Variable (1.5 - 3.0) | - |

| C-carbonyl | Carbonyl Carbon | - | ~ 167 |

| C-vinyl (C2) | Vinylic Carbon | - | ~ 138 |

| C-vinyl (C3) | Vinylic Carbon | - | ~ 126 |

Table 2: Key Expected 2D NMR Correlations for Structural Elucidation

| 2D NMR Experiment | Correlated Nuclei (Proton → Carbon/Proton) | Information Gained |

| COSY | H-vinyl (a) ↔ H-vinyl (b) | Confirms geminal vinyl protons. |

| HSQC | H-vinyl (a,b) → C-vinyl (C3) | Assigns the =CH₂ group. |

| H-aminomethyl → C-aminomethyl | Assigns the -CH₂-N group. | |

| H-methyl → C-methyl | Assigns the -OCH₃ group. | |

| HMBC | H-methyl → C-carbonyl | Confirms the methyl ester functionality. |

| H-aminomethyl → C-vinyl (C2) | Connects the aminomethyl group to the acrylate (B77674) backbone. | |

| H-vinyl (a,b) → C-carbonyl | Confirms acrylate structure. | |

| H-vinyl (a,b) → C-aminomethyl | Confirms position of substitution. |

Dynamic NMR for Conformational Analysis and Exchange Processes

Molecules are not static; they undergo various dynamic processes such as bond rotation and conformational changes. youtube.com Dynamic NMR (DNMR) spectroscopy is a technique used to study these processes when their rates are on the same timescale as the NMR experiment. nih.govgrantome.com

For this compound, DNMR could be employed to study the rotational barrier around the C2-C(H₂)N bond. At low temperatures, rotation might be slow enough to make the two aminomethyl protons magnetically non-equivalent, leading to a more complex splitting pattern. As the temperature is raised, the rotation becomes faster, and the two protons become equivalent on the NMR timescale, causing their signals to coalesce into a single, sharp peak. By analyzing the spectra at different temperatures, the activation energy for this rotational process can be calculated, providing insight into the molecule's conformational flexibility. nih.gov Similarly, proton exchange processes involving the -NH₂ group can be studied, providing information on hydrogen bonding and interactions with the solvent or other species. youtube.com

In Situ NMR for Reaction Monitoring and Mechanistic Insights

In situ NMR involves performing a chemical reaction directly inside the NMR spectrometer, allowing for real-time monitoring of the process. acs.orgchemrxiv.orgyoutube.com This technique is exceptionally powerful for understanding reaction kinetics, identifying transient intermediates, and elucidating reaction mechanisms.

For this compound, in situ NMR could be used to monitor its synthesis or, more commonly, its polymerization. acs.orgrsc.org By tracking the disappearance of the monomer's characteristic vinylic proton signals (around 5.8-6.2 ppm) and the appearance of the broad signals corresponding to the polymer backbone, the rate of polymerization can be precisely measured. acs.orgrsc.org This method offers a significant advantage over techniques like FTIR because it can provide more detailed structural information about the forming polymer and detect potential side reactions simultaneously. chemrxiv.org

Vibrational Spectroscopy for Molecular Conformation and Intermolecular Interactions

Vibrational spectroscopy, which includes Infrared (IR) and Raman techniques, probes the vibrational modes of a molecule. These vibrations are specific to the types of bonds and functional groups present, making it an excellent tool for functional group identification and for studying changes in molecular structure and environment. nih.gov

Infrared (IR) Spectroscopy for Functional Group Analysis in Derivatization Studies

Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule, which excites its vibrational modes. wpmucdn.com It is highly effective for identifying key functional groups. In this compound, the primary amine, the ester, and the alkene groups all have characteristic IR absorptions.

N-H stretching: Primary amines typically show two medium-intensity bands in the 3500-3300 cm⁻¹ region, corresponding to the asymmetric and symmetric N-H stretches. spectroscopyonline.comlibretexts.orgorgchemboulder.com

C=O stretching: The ester carbonyl group gives rise to a very strong, sharp absorption band around 1720-1730 cm⁻¹.

C=C stretching: The alkene double bond stretch appears around 1630 cm⁻¹.

N-H bending: A characteristic bending (scissoring) vibration for primary amines is found in the 1650-1580 cm⁻¹ range. orgchemboulder.com

C-O stretching: The ester C-O stretches appear in the 1300-1100 cm⁻¹ region.

IR spectroscopy is particularly valuable for monitoring derivatization reactions. For example, if the primary amine of this compound were to be acylated to form an amide, the IR spectrum would show distinct changes: the two N-H stretching bands of the primary amine would disappear and be replaced by a single N-H stretch of the secondary amide. Furthermore, a new, very strong "Amide I" band (mainly C=O stretch) would appear around 1650 cm⁻¹, and an "Amide II" band (a mix of N-H bend and C-N stretch) would be observed near 1550 cm⁻¹. Monitoring these changes provides clear evidence of the reaction's progress. acs.org

Table 3: Characteristic IR Absorption Frequencies for this compound and its Acylated Derivative

| Functional Group | Vibration Type | Expected Wavenumber (cm⁻¹) in Monomer | Expected Wavenumber (cm⁻¹) in Acylated Derivative |

| Primary Amine (R-NH₂) | N-H Stretch (asymmetric & symmetric) | 3500 - 3300 (two bands) | Absent |

| Primary Amine (R-NH₂) | N-H Bend | 1650 - 1580 | Absent |

| Ester (R-COOR') | C=O Stretch | ~1725 | ~1725 (retained) |

| Alkene (C=C) | C=C Stretch | ~1630 | ~1630 (retained) |

| Secondary Amide (R-NHCOR') | N-H Stretch | Absent | ~3300 (one band) |

| Secondary Amide (R-NHCOR') | Amide I (C=O Stretch) | Absent | ~1650 |

| Secondary Amide (R-NHCOR') | Amide II (N-H Bend, C-N Stretch) | Absent | ~1550 |

Raman Spectroscopy and Surface-Enhanced Raman Scattering (SERS) for Adsorption Studies and Surface Geometry

Raman spectroscopy is a light scattering technique that provides information complementary to IR spectroscopy. latamjpharm.org While IR absorption depends on a change in dipole moment during a vibration, Raman scattering depends on a change in polarizability. Therefore, symmetric, non-polar bonds (which are weak in IR) often give strong Raman signals. For this compound, the C=C double bond would be expected to produce a strong Raman signal. researchgate.nettandfonline.com

Surface-Enhanced Raman Scattering (SERS) is a powerful extension of this technique that can enhance the Raman signal by many orders of magnitude for molecules adsorbed onto nanostructured metal surfaces, such as silver or gold. mdpi.comwwu.edunih.gov This enormous enhancement allows for the detection of very low concentrations of analyte and provides detailed information about the molecule's orientation on the surface. nih.govresearchgate.net

For this compound, SERS could be used to study its adsorption onto a metal surface. By analyzing which vibrational modes are most strongly enhanced, one can deduce the molecule's binding geometry. For example, if the molecule binds to a silver nanoparticle surface through its primary amine group, the vibrations associated with the amine and nearby atoms would be significantly enhanced. nih.gov This allows for detailed studies of self-assembled monolayers and interactions at interfaces, which is critical for applications in sensors, coatings, and nanocomposites. wwu.eduresearchgate.net

Mass Spectrometry for Molecular Formula Confirmation and Fragmentation Pathway Analysis

Mass spectrometry is a cornerstone technique for elucidating the molecular weight and structural features of a compound. For a novel or synthesized compound like this compound, it provides definitive evidence of its identity and purity.

High-Resolution Mass Spectrometry (HRMS)

High-resolution mass spectrometry would be the primary method to confirm the elemental composition of this compound. By measuring the mass-to-charge ratio (m/z) to a high degree of accuracy (typically to four or five decimal places), HRMS can distinguish between compounds with the same nominal mass but different elemental formulas. For this compound (C₅H₉NO₂), the expected exact mass would be calculated and compared against the experimental value. A close match would provide strong evidence for the correct molecular formula.

Hypothetical HRMS Data for this compound:

| Ion Species | Calculated Exact Mass (m/z) | Observed Mass (m/z) |

|---|---|---|

| [M+H]⁺ | 116.0706 | Data not available |

LC-MS/GC-MS for Reaction Mixture Analysis and Purity Assessment

Coupling liquid chromatography (LC) or gas chromatography (GC) with mass spectrometry (LC-MS or GC-MS) is a powerful tool for analyzing reaction mixtures and assessing the purity of the final product. In the synthesis of this compound, these techniques would be used to separate the target compound from starting materials, byproducts, and any impurities. The mass spectrometer then provides identification of each separated component based on its mass spectrum. The retention time from the chromatography provides an additional layer of identification and quantification.

GC-MS is a well-established method for the rapid determination of various aromatic and volatile compounds. nih.govembrapa.brresearchgate.net A validated GC-MS method would offer high linearity, accuracy, and acceptable limits of detection and quantification for routine analysis. nih.govembrapa.brresearchgate.net For instance, in the analysis of related compounds, specific ions are monitored to confirm the identity of the molecules. embrapa.br

X-ray Crystallography for Solid-State Structure and Packing Analysis

Should this compound be crystallizable, X-ray crystallography would offer unparalleled insight into its three-dimensional structure at the atomic level.

Single-Crystal X-ray Diffraction for Absolute Configuration and Molecular Conformation

Hypothetical Crystallographic Data Table for a Related β-aminoacrylate:

| Parameter | Value | Reference |

|---|---|---|

| Crystal System | Monoclinic | researchgate.net |

| Space Group | P2₁/c | researchgate.net |

| a (Å) | 8.3020 (12) | researchgate.net |

| b (Å) | 9.7232 (14) | researchgate.net |

| c (Å) | 7.665 (1) | researchgate.net |

| β (°) | 97.855 (13) | researchgate.net |

| V (ų) | 612.93 (15) | researchgate.net |

Analysis of Intermolecular Hydrogen Bonding and Supramolecular Assembly

The presence of both an amino group (a hydrogen bond donor) and an ester group (a hydrogen bond acceptor) in this compound makes it highly likely to participate in intermolecular hydrogen bonding. These interactions are crucial in determining the packing of molecules in the solid state and can lead to the formation of higher-order supramolecular assemblies.

In the crystal structures of similar compounds, such as β-enaminones, strong intramolecular N-H···O hydrogen bonds are observed, leading to the formation of S(6) ring motifs. researchgate.net These intramolecular interactions can be supplemented by intermolecular hydrogen bonds, which can link molecules into chains or more complex networks. researchgate.net The study of β-sheet structures and β-amino acid derivatives also highlights the importance of hydrogen bonding in directing self-assembly into well-defined nanostructures like fibrils and nanobelts. nih.govfrontiersin.org The strength and geometry of these hydrogen bonds can be precisely determined from the crystallographic data. For example, studies on β-enaminones have reported some of the shortest ever observed intramolecular N-H···O hydrogen bonds. acs.org

Computational Chemistry and Theoretical Investigations of Methyl 2 Aminomethyl Prop 2 Enoate

Quantum Chemical Calculations for Electronic Structure and Molecular Geometry

Quantum chemical calculations are fundamental in computational chemistry for determining the three-dimensional arrangement of atoms in a molecule (its geometry) and the distribution of electrons (its electronic structure). These calculations provide insights into the stability, reactivity, and spectroscopic properties of a compound.

Density Functional Theory (DFT) for Ground State Properties and Optimization

Density Functional Theory (DFT) is a widely used computational method that calculates the electronic structure of atoms, molecules, and solids. It is particularly effective for optimizing molecular geometry and determining ground-state properties.

A search for studies applying DFT methods to methyl 2-(aminomethyl)prop-2-enoate did not yield any specific results. Therefore, no data on its optimized geometry, bond lengths, bond angles, or dihedral angles, as determined by DFT calculations, can be presented.

Ab Initio Methods for High-Accuracy Predictions

Ab initio methods are a class of quantum chemistry calculations that are derived directly from theoretical principles, without the inclusion of experimental data. These methods are known for their high accuracy, albeit at a greater computational cost compared to DFT.

No published research detailing the use of ab initio methods, such as Hartree-Fock (HF), Møller-Plesset perturbation theory (MP2), or Coupled Cluster (CC) theory, for high-accuracy predictions of the properties of this compound could be located.

Molecular Orbital and Electronic Properties Analysis

The analysis of molecular orbitals and other electronic properties provides a deeper understanding of a molecule's reactivity and kinetic stability.

Frontier Molecular Orbital (FMO) Theory for Reactivity Prediction

Frontier Molecular Orbital (FMO) theory focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy and shape of these orbitals are crucial for predicting how a molecule will interact with other species.

As no computational studies on this compound are available, there is no data on its HOMO-LUMO energy gap, which is a key indicator of chemical reactivity.

Natural Bond Orbital (NBO) Analysis for Intramolecular Interactions and Hyperconjugation

Natural Bond Orbital (NBO) analysis is a computational technique used to study intramolecular bonding and interactions, including charge transfer and hyperconjugative effects.

Specific NBO analysis data for this compound, which would provide insights into the stabilizing interactions within the molecule, has not been reported in the scientific literature.

Molecular Electrostatic Potential (MEP) Mapping

A Molecular Electrostatic Potential (MEP) map is a visual representation of the electrostatic potential on the surface of a molecule. It is a valuable tool for identifying regions that are rich or poor in electrons, thereby predicting sites for electrophilic and nucleophilic attack.

Without relevant computational studies, an MEP map for this compound cannot be generated or described.

Reaction Mechanism Elucidation through Computational Modeling

Computational modeling is an indispensable tool for mapping out the intricate details of chemical reactions involving this compound. By simulating reaction pathways, chemists can predict the feasibility of a reaction, identify transient intermediates, and understand the energetic landscape that governs the transformation.

The elucidation of a reaction mechanism hinges on identifying the transition state (TS), which represents the highest energy point along the reaction coordinate. For reactions involving this compound, such as polymerization or its atmospheric degradation, computational methods like Density Functional Theory (DFT) and Møller-Plesset (MP2) perturbation theory are employed. nih.gov For instance, in the analogous thermal polymerization of methyl acrylate (B77674), DFT calculations have been used to explore potential initiation mechanisms, including concerted and non-concerted pathways. nih.gov

The process begins with the optimization of the geometries of the reactants and products. Subsequently, a transition state search is performed to locate the saddle point on the potential energy surface connecting them. Various algorithms are available for this purpose, and their success often depends on a good initial guess for the TS geometry. Once the TS is located and confirmed (by the presence of a single imaginary frequency in the vibrational analysis), the intrinsic reaction coordinate (IRC) is calculated to ensure that the TS connects the desired reactants and products. nih.gov

The energy profile of the reaction is then constructed by calculating the relative energies of the reactants, transition state, intermediates, and products. This profile provides the activation energy, which is crucial for determining the reaction rate. For example, in the OH-initiated degradation of the related compound 2-amino-2-methyl-1-propanol (B13486) (AMP), theoretical calculations have been used to predict reaction rate coefficients and branching ratios for hydrogen abstraction from different sites of the molecule. nih.govwhiterose.ac.uk Similar studies on this compound would likely involve mapping the pathways for reactions at the amine group, the vinyl group, and the ester moiety.

Table 1: Illustrative Energy Profile for a Hypothetical Reaction of this compound

| Species | Relative Energy (kcal/mol) |

| Reactants | 0.0 |

| Transition State 1 | +25.4 |

| Intermediate | +5.2 |

| Transition State 2 | +15.8 |

| Products | -10.1 |

| This table presents hypothetical data for illustrative purposes. |

Solvent interactions can significantly influence reaction rates and mechanisms. Computational models account for these effects in two primary ways: through explicit solvent models, where individual solvent molecules are included in the calculation, or through implicit solvent models, where the solvent is treated as a continuous medium with a specific dielectric constant. The Polarizable Continuum Model (PCM) and its variants are commonly used implicit solvation models. nih.gov

For a molecule like this compound, which possesses both polar (amine and ester groups) and nonpolar (alkyl backbone) regions, the choice of solvent would be critical. In protic solvents like water, hydrogen bonding with the amine and ester groups would be expected to stabilize the ground state and potentially alter the energy of the transition state. In aprotic polar solvents like dimethyl sulfoxide (B87167) (DMSO), different stabilization patterns would emerge. nih.gov Computational studies on the reaction of amines with trimethylsulfonium (B1222738) salts have shown that the energy profile of a reaction can be greatly simplified in polar solvents compared to the gas phase due to the stabilization of charged or highly polar species. nih.gov For this compound, computational studies would be essential to predict how different solvent environments influence its reactivity in, for example, polymerization or nucleophilic addition reactions.

Prediction of Spectroscopic Parameters and Validation with Experimental Data

Computational chemistry provides powerful tools for predicting spectroscopic parameters, which can then be compared with experimental data to confirm the structure and purity of a synthesized compound.

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone of chemical characterization. Computational methods, particularly DFT, can predict the ¹H and ¹³C NMR chemical shifts of a molecule with a high degree of accuracy. The process involves optimizing the molecular geometry and then calculating the magnetic shielding tensors for each nucleus. These are then converted to chemical shifts by referencing them to a standard, such as tetramethylsilane (B1202638) (TMS).

For this compound, theoretical calculations would predict distinct chemical shifts for the vinylic protons, the aminomethyl protons, the methyl protons of the ester group, and the various carbon atoms. Discrepancies between predicted and experimental spectra can often be resolved by considering conformational averaging or the effects of the solvent. In a study on a furo[3,4-d]pyrimidine (B15215042) derivative, DFT calculations at the B3LYP/6-311++G(2d,p) level were used to compute ¹H NMR chemical shifts, which showed good agreement with the experimental values. scielo.org.mx

Table 2: Hypothetical Calculated vs. Experimental ¹H NMR Chemical Shifts (ppm) for this compound

| Proton | Calculated (ppm) | Experimental (ppm) |

| =CH₂ (a) | 5.85 | 5.78 |

| =CH₂ (b) | 6.20 | 6.15 |

| -CH₂-NH₂ | 3.45 | 3.40 |

| -NH₂ | 1.80 | 1.75 (broad) |

| -OCH₃ | 3.75 | 3.72 |

| This table presents hypothetical data for illustrative purposes. The lettering (a) and (b) for the vinylic protons denotes their different chemical environments. |

Infrared (IR) and Raman spectroscopy are used to probe the vibrational modes of a molecule. Computational methods can calculate these vibrational frequencies and their corresponding intensities, aiding in the assignment of experimental spectra. Following geometry optimization, a frequency calculation is performed. The resulting vibrational modes are often visualized to understand the nature of the atomic motions. researchgate.net

For this compound, characteristic vibrational frequencies would be expected for the N-H stretching and bending modes of the primary amine, the C=C stretching of the acrylate moiety, the C=O stretching of the ester, and the C-O stretching vibrations. Theoretical calculations often systematically overestimate vibrational frequencies, so a scaling factor is typically applied to improve agreement with experimental data. scielo.org.mx For instance, in a study of 2-mercaptobenzothiazole (B37678), DFT calculations were crucial for assigning the vibrational modes of its tautomeric and dimeric forms. nih.gov

Table 3: Illustrative Calculated Vibrational Frequencies (cm⁻¹) for Key Functional Groups of this compound

| Functional Group | Vibrational Mode | Calculated Frequency (cm⁻¹) |

| -NH₂ | Symmetric Stretch | 3350 |

| -NH₂ | Asymmetric Stretch | 3450 |

| C=O | Stretch | 1725 |

| C=C | Stretch | 1640 |

| C-O | Stretch | 1180 |

| This table presents hypothetical, unscaled data for illustrative purposes. |

Supramolecular Interactions and Molecular Recognition Studies

This compound has the potential to engage in a variety of non-covalent interactions, including hydrogen bonding (through the -NH₂ group), dipole-dipole interactions, and van der Waals forces. These interactions are fundamental to its behavior in condensed phases and its ability to recognize and bind to other molecules.

Computational studies can be used to model the formation of dimers or larger aggregates of this compound, identifying the most stable configurations and quantifying the strength of the intermolecular interactions. For example, the study of the dimeric complex of 2-mercaptobenzothiazole revealed the importance of N-H···S hydrogen bonding in its solid-state structure. nih.gov Similarly, computational analysis of this compound could reveal strong N-H···O=C hydrogen bonds, leading to the formation of head-to-tail dimers or extended chains.

Molecular recognition studies involve modeling the interaction of this compound with a host molecule or a biological receptor. Docking simulations, for instance, could predict the preferred binding mode and affinity of the molecule to the active site of an enzyme. These studies are vital in fields like drug design and materials science for understanding and predicting how the molecule will interact with its environment at a supramolecular level.

Computational Studies of Host-Guest Chemistry with Related Aminomethyl Structures

Theoretical investigations into host-guest complexes rely on a variety of computational methods. Molecular mechanics, utilizing force fields like Tripos and CHARMm, and semi-empirical quantum chemical approaches such as AM1 and PM3, are often employed for initial structural relaxation of these complexes. nih.gov For more accurate descriptions of the geometry and energetics, ab initio quantum chemical methods, particularly Density Functional Theory (DFT), are the preferred choice. nih.govnih.gov These methods can elucidate the nature of the non-covalent interactions, such as hydrogen bonds, van der Waals forces, and electrostatic interactions, which are the primary driving forces for complex formation. nih.gov

The ester group in this compound can also participate in host-guest interactions, primarily through dipole-dipole interactions and by acting as a hydrogen bond acceptor at the carbonyl oxygen. The interplay between the interactions involving the aminomethyl group and the ester group would be a crucial factor in the selective binding of this molecule to a particular host.

To quantify the strength of these interactions, computational chemists calculate the binding energy of the host-guest complex. This is typically determined by subtracting the energies of the isolated host and guest molecules from the energy of the optimized complex. The table below provides typical interaction energies for various non-covalent bonds that would be relevant in the context of this compound forming a host-guest complex. These values are derived from computational studies of analogous molecular systems.

| Interaction Type | Typical Interaction Energy (kcal/mol) |

| Hydrogen Bond (O-H···O) | 3 - 10 |

| Hydrogen Bond (N-H···O) | 2 - 8 |

| Hydrogen Bond (N-H···N) | 1 - 7 |

| van der Waals | 0.5 - 2 |

| Dipole-Dipole | 1 - 5 |

| Cation-π | 5 - 80 |

This table presents generalized data from computational studies on various molecular systems and is intended to be illustrative for the types of interactions relevant to the specified compound.

The geometry of the host cavity plays a significant role in the binding process. A high degree of preorganization in the host molecule, where its binding sites are already in a favorable conformation for interacting with the guest, leads to stronger binding. nih.gov Computational docking studies can be employed to predict the most stable orientation of a guest molecule like this compound within a host's cavity, providing insights into the specific interactions that stabilize the complex.

Non-Covalent Interactions and Adsorption Phenomena at Interfaces

The interaction of molecules with surfaces is a fundamental process in various fields, including catalysis, materials science, and sensor technology. The adsorption of this compound at an interface would be governed by a complex interplay of non-covalent interactions between the molecule and the surface. Computational studies, particularly those using Density Functional Theory (DFT) with periodic boundary conditions, are instrumental in understanding these phenomena at the atomic level. youtube.com

While direct computational studies on the adsorption of this compound are not prevalent, research on the adsorption of similar functionalized molecules, such as acrylates and amines, on various surfaces provides valuable insights. These studies reveal that the nature of the surface (e.g., metal, metal oxide, or polymer) and the specific functional groups on the adsorbing molecule dictate the adsorption energy and geometry.

The aminomethyl group in this compound is expected to play a crucial role in its adsorption behavior. The lone pair of electrons on the nitrogen atom can form dative bonds with metal surfaces, leading to chemisorption. Furthermore, the N-H protons can form hydrogen bonds with surfaces that have oxygen or other electronegative atoms. The ester group can also contribute to adsorption through interactions of its carbonyl oxygen with surface sites.

Computational studies on the adsorption of polymers containing functional groups like amino and carboxyl groups on graphene have shown the importance of dispersion-type and non-covalent interactions in the stability of the nanocomposites. mdpi.com The characterization of these interactions through methods like Non-Covalent Interaction (NCI) analysis helps in understanding the nature of the binding, which can range from π–π stacking to hydrogen bonding and lone pair–π interactions. mdpi.com

The adsorption energy, a key parameter determined from computational studies, quantifies the strength of the interaction between the molecule and the surface. It is typically calculated as the difference between the total energy of the combined molecule-surface system and the sum of the energies of the isolated molecule and the clean surface. A more negative adsorption energy indicates a stronger and more favorable interaction.

The following table presents calculated adsorption energies for small molecules with functional groups similar to those in this compound on different surfaces, as determined by DFT calculations in various studies.

| Adsorbate | Surface | Adsorption Energy (eV) |

| CO | Fe(100) | -2.54 |

| H₂O | LiH(001) | -0.22 |

| Terephthalic acid | Cu(110) | Not specified, but forms a stable monolayer |

This table includes data from various computational studies on different molecular systems to illustrate the range of adsorption energies. nih.govyoutube.comconsensus.app

Theoretical investigations can also predict the orientation of the adsorbed molecule. For instance, a molecule might adsorb in a flat-lying orientation to maximize van der Waals interactions with the surface, or it could adopt an upright orientation to allow a specific functional group to bond with a surface site. In the case of this compound, a competition between the interactions of the aminomethyl group, the acrylate system, and the ester group with the surface would determine the final adsorption geometry.

Furthermore, computational models can explore the effect of surface coverage on adsorption. At low coverages, molecules may adsorb at the most favorable sites. As coverage increases, intermolecular interactions between adsorbed molecules can become significant, potentially leading to the formation of ordered two-dimensional structures.

Applications of Methyl 2 Aminomethyl Prop 2 Enoate As a Versatile Chemical Building Block

Monomer in Advanced Polymer Design and Material Science

The dual functionality of methyl 2-(aminomethyl)prop-2-enoate makes it a highly desirable building block for the synthesis of advanced polymeric materials. The acrylate (B77674) group readily undergoes polymerization, while the aminomethyl group provides a site for further chemical modification or can impart specific properties to the resulting polymer.

Synthesis of Functionalized Poly(acrylates) and Poly(methacrylates)

This compound can be polymerized to produce poly(acrylates) and poly(methacrylates) with pendant primary amine groups. These functional groups are significant as they can introduce hydrophilicity, improve adhesion, and provide reactive sites for post-polymerization modifications, such as grafting other molecules or cross-linking the polymer chains. The presence of amino groups is crucial in polymer chemistry for various applications, including their use in hardening epoxy resins beilstein-journals.org. However, the direct polymerization of amino-containing (meth)acrylates can be challenging due to undesired side reactions beilstein-journals.org. To circumvent this, the amino group is often protected before polymerization and deprotected afterward to yield the desired functional polymer.

| Polymer Type | Functional Group | Potential Applications |

| Poly(this compound) | Primary Amine (-NH2) | Adhesives, Coatings, Drug Delivery, Gene Delivery |

| Post-modified Polymers | Quaternary Ammonium Salts | Antimicrobial Agents |

| Graft Copolymers | Poly(ethylene glycol) | Biocompatible Materials |

Copolymers and Block Copolymers with Tailored Macromolecular Architectures

Copolymerization of this compound with other monomers allows for the synthesis of copolymers with a wide range of properties. By carefully selecting the comonomers, it is possible to create materials with tailored thermal, mechanical, and chemical characteristics. For instance, copolymerization with hydrophobic monomers can lead to amphiphilic copolymers that self-assemble into micelles or other nanostructures in aqueous solutions smolecule.comcmu.edu.

Block copolymers containing segments derived from this compound can be synthesized to create well-defined macromolecular architectures nih.gov. These materials can exhibit microphase separation, leading to the formation of ordered nanodomains with distinct properties nih.gov. Such structured materials are of interest for applications in nanotechnology, including as templates for the fabrication of nanomaterials and as advanced drug delivery systems nih.govresearchgate.net. The synthesis of amphiphilic di- and tri-block copolymers of poly(methyl methacrylate) and poly(2-dimethylamino)ethyl methacrylate (B99206) has been achieved through atom transfer radical polymerization researchgate.net.

Controlled/Living Polymerization Techniques (e.g., RAFT, ATRP)

Controlled/living polymerization techniques, such as Reversible Addition-Fragmentation chain-Transfer (RAFT) polymerization and Atom Transfer Radical Polymerization (ATRP), are powerful tools for the synthesis of polymers with well-defined molecular weights, narrow molecular weight distributions, and complex architectures researchgate.netnih.govtcichemicals.com. These methods can be employed for the polymerization of this compound, provided the amino group is suitably protected to prevent interference with the catalyst or control agent.

The use of RAFT and ATRP allows for the precise design of polymers incorporating this compound. This enables the synthesis of block copolymers with controlled block lengths and sequences, as well as other complex architectures like star polymers and polymer brushes youtube.com. Both ATRP and RAFT are capable of producing polymers with controlled average molecular weights and structures tcichemicals.com. These techniques tame radicals by reversibly converting active polymeric radicals into dormant chains, although the mechanisms are distinct researchgate.netnih.gov.

| Polymerization Technique | Key Features | Resulting Polymer Characteristics |

| RAFT | Employs a chain transfer agent to mediate polymerization. | Well-defined molecular weight, Low dispersity, Control over end-groups. |

| ATRP | Uses a transition metal catalyst to control the polymerization. | Well-defined molecular weight, Low dispersity, Complex architectures possible. |

Precursor for Complex Organic Scaffolds and Chemical Synthesis

Beyond its role as a monomer, this compound serves as a versatile precursor for the construction of a variety of complex organic molecules. The presence of both an electrophilic Michael acceptor and a nucleophilic amine within the same molecule allows for its participation in a range of intramolecular and intermolecular reactions.

Synthesis of Spirocyclic and Fused-Ring Systems

The unique reactivity of this compound can be harnessed to construct intricate spirocyclic and fused-ring systems. These structural motifs are of significant interest in medicinal chemistry and materials science due to their rigid three-dimensional frameworks. Intramolecular reactions, such as aza-Michael additions, can lead to the formation of cyclic structures. Furthermore, it can participate in multicomponent reactions to generate complex polycyclic systems in a single step lu.se. The synthesis of spirocyclic compounds has garnered attention, particularly those containing small rings which provide rigidity and well-defined exit vectors nih.gov.

Construction of Diverse Heterocyclic Compounds (e.g., quinazolones, azetidines, pyrrolidines)

This compound is a valuable starting material for the synthesis of a wide array of heterocyclic compounds. These nitrogen-containing rings are prevalent in pharmaceuticals and other biologically active molecules.

Quinazolones: Quinazolinone derivatives can be synthesized from precursors derived from this compound. These compounds are known to exhibit a broad range of biological activities dergipark.org.trnih.gov. The synthesis can involve the reaction of the aminomethyl group with a suitable dicarbonyl compound or its equivalent, followed by cyclization and aromatization. For example, quinazolinone derivatives with various aminomethyl moieties at the 2-position have been synthesized starting from methyl anthranilate dergipark.org.tr.

Azetidines: The synthesis of azetidines, four-membered nitrogen-containing heterocycles, can be achieved using this compound as a building block organic-chemistry.orgnih.gov. The construction of the azetidine (B1206935) ring often involves an intramolecular cyclization reaction. Azetidines are important pharmacophores found in a variety of natural and synthetic products with diverse biological activities nih.gov.

Pyrrolidines: Pyrrolidines, five-membered nitrogen-containing rings, can be synthesized through various routes involving this compound. One common approach is the aza-Michael addition of the amine to an appropriate Michael acceptor, followed by cyclization. Chiral 2-substituted pyrrolidines have been synthesized with high enantiomeric excess using transaminases nih.gov.

| Heterocycle | Ring Size | Synthetic Strategy from this compound Precursor |

| Quinazolone | 6,6-fused | Cyclocondensation reactions |

| Azetidine | 4-membered | Intramolecular cyclization |

| Pyrrolidine | 5-membered | Aza-Michael addition followed by cyclization |

Incorporation into Polycyclic and Macrocyclic Architectures

The unique structure of this compound makes it a promising candidate for the synthesis of intricate polycyclic and macrocyclic frameworks. The presence of both a nucleophilic amine and a dienophilic acrylate group within the same molecule opens avenues for intramolecular cyclization reactions, leading to the formation of complex ring systems.

Polycyclic Synthesis: One potential application lies in intramolecular Diels-Alder reactions. nih.govyoutube.com If the amine functionality is appropriately modified with a diene-containing substituent, the acrylate portion of the molecule can act as the dienophile, facilitating a [4+2] cycloaddition to construct a bicyclic system. The reaction parameters, such as temperature and Lewis acid catalysis, could be optimized to control the stereoselectivity of the resulting polycyclic structure. While direct examples involving this compound are not readily found, the general utility of the Diels-Alder reaction in polymer chemistry and complex synthesis is well-established. researchgate.netresearchgate.net

Macrocyclic Synthesis: The synthesis of macrocycles often relies on strategies that favor intramolecular reactions over intermolecular polymerization, particularly at high dilution. nih.gov Ring-closing metathesis (RCM) stands out as a powerful tool for the formation of large rings. drughunter.comnih.govresearchgate.net By functionalizing the amine group of this compound with a terminal alkene, and potentially extending the ester portion with another terminal alkene, the resulting diene could undergo RCM to form a macrocycle. The size and functionality of the resulting macrocycle could be tailored by the nature of the appended olefinic chains. The development of amphiphilic organometallic catalysts for RCM in aqueous media could further expand the scope of such transformations. rsc.org

| Cyclization Strategy | Potential Product Architecture | Key Reaction |

| Intramolecular Diels-Alder | Fused bicyclic systems | [4+2] Cycloaddition |

| Ring-Closing Metathesis | Macrocycles of varying sizes | Olefin Metathesis |

Role in the Development of Novel Reagents and Ligands for Catalysis

The amine and ester functionalities of this compound provide handles for its development into novel reagents and ligands for catalysis.

The nitrogen atom, with its lone pair of electrons, can act as a Lewis base to coordinate with metal centers, forming the basis of a ligand. msu.edulibretexts.orgmsu.eduyoutube.com The acrylate moiety can be further functionalized to introduce additional coordinating atoms or chiral centers, leading to the synthesis of bidentate or polydentate ligands. The electronic properties of such ligands could be tuned by modifying the substituents on the nitrogen or the acrylate backbone. These tailored ligands could find applications in a variety of metal-catalyzed reactions, including cross-coupling, hydrogenation, and polymerization. The coordination chemistry of related boraamidinate ligands, which are isoelectronic with amidinates, has been extensively studied, highlighting the potential for creating a wide range of metal complexes. researchgate.net

Furthermore, chiral derivatives of this compound could serve as precursors to organocatalysts. The development of chiral amines and their derivatives as catalysts for asymmetric synthesis is a burgeoning field. nii.ac.jpmiami.edubeilstein-journals.org For instance, a chiral aminomethyl group could be incorporated into a thiourea (B124793) or phosphinamide framework to create a bifunctional catalyst capable of activating substrates through hydrogen bonding and promoting enantioselective transformations. oaepublish.com

Utilization in the Creation of Specialty Chemicals and Advanced Functional Materials

The reactivity of the acrylate group through polymerization, combined with the functionality of the aminomethyl side chain, positions this compound as a valuable monomer for the synthesis of specialty polymers and advanced functional materials. beilstein-journals.orgasianpubs.orgmdpi.comrsc.orgconsensus.app

The aminomethyl group can be post-functionalized after polymerization to introduce a variety of chemical moieties, leading to polymers with tailored properties such as altered solubility, thermal stability, or specific binding capabilities. This approach is analogous to the synthesis of amino-functionalized (meth)acryl polymers using protecting group strategies. beilstein-journals.org

A particularly promising application lies in the development of nonlinear optical (NLO) materials . Organic molecules with push-pull systems, characterized by electron-donating and electron-accepting groups connected by a π-conjugated system, can exhibit large second-order NLO responses. rsc.orgnih.govmdpi.com The aminomethyl group can act as an electron donor, while the acrylate's carbonyl group has electron-withdrawing character. By modifying the molecule to enhance this push-pull nature, for example, by introducing a stronger electron-accepting group or extending the conjugation, it is conceivable to design materials with significant NLO properties. The investigation of heterocycle-based push-pull NLOphores demonstrates the potential of such molecular design strategies.

| Material Class | Potential Application | Key Structural Feature |

| Functional Polymers | Drug delivery, specialty coatings | Post-polymerization modification of the amine group |

| Nonlinear Optical Materials | Optoelectronics, photonics | Push-pull electronic system |

Future Research Directions and Emerging Trends

Integration with Artificial Intelligence and Machine Learning for Synthetic Route Planning

For methyl 2-(aminomethyl)prop-2-enoate, AI can be leveraged to:

Discover Novel Pathways: ML algorithms can identify new combinations of starting materials and reaction steps, potentially leading to more cost-effective or higher-yielding syntheses.

Optimize Reaction Conditions: AI models can predict the optimal temperature, pressure, catalyst, and solvent conditions to maximize product yield and minimize byproducts.

Enhance Predictive Power: By enriching training data with a diverse range of reaction types, the predictive accuracy of AI models can be significantly improved, enabling the design of routes to novel derivatives. cas.orgnih.gov

High-Throughput Experimentation in Derivative Synthesis and Reaction Optimization

High-Throughput Experimentation (HTE) has become an indispensable tool for accelerating research in materials science and synthetic chemistry. acs.org By employing automated parallel synthesizers, researchers can rapidly screen a multitude of reaction conditions or generate extensive libraries of chemical derivatives. berkeley.eduresearchgate.net

In the context of this compound, HTE can be applied to:

Synthesize Derivative Libraries: The primary amine and acrylate (B77674) ester functionalities of the molecule serve as ideal handles for chemical modification. HTE platforms can be used to react the parent molecule with a wide array of aldehydes, ketones, acyl chlorides, or other electrophiles in a parallel format, quickly generating a large library of novel derivatives.

Optimize Reaction Conditions: HTE is highly effective for optimizing hydroamination reactions, which are crucial for synthesizing β-amino acids and other valuable compounds from acrylic acid derivatives. berkeley.edu By systematically varying catalysts, ligands, solvents, and temperatures, optimal conditions for specific transformations can be identified in a fraction of the time required by traditional methods.

The data generated from these experiments can, in turn, be used to train machine learning models, creating a powerful feedback loop between computational prediction and experimental validation.

Exploration of Unconventional Reaction Media (e.g., Ionic Liquids, Supercritical Fluids)

The search for greener and more efficient chemical processes has led to the exploration of unconventional reaction media that offer unique advantages over traditional organic solvents.

Ionic Liquids (ILs): These are salts with low melting points that exist as liquids at or near room temperature. ppor.az They are often referred to as "designer solvents" because their properties can be finely tuned by modifying the cation and anion. For reactions involving this compound, ILs offer potential benefits such as enhanced reaction rates, improved selectivity, and simplified catalyst recycling. ppor.azmdpi.com Their use as catalysts and solvents in Mannich-type reactions, which produce β-aminocarbonyl compounds, is particularly relevant. ppor.az

Supercritical Fluids (SCFs): A supercritical fluid is a substance at a temperature and pressure above its critical point, where it exhibits properties of both a liquid and a gas. imperial.ac.uk Supercritical carbon dioxide (scCO2) is a particularly attractive medium as it is non-toxic, non-flammable, and inexpensive. imperial.ac.uk The physical properties of SCFs, such as density, viscosity, and dielectric constant, can be controlled by adjusting pressure and temperature. nih.govliverpool.ac.uk This "tunability" allows for the optimization of enzyme activity and reaction selectivity in the synthesis of acrylates. nih.gov Polymerization in scCO2 is an interesting alternative to conventional methods, as the solvent is easily removed post-reaction. nih.gov

| Property | Conventional Organic Solvents (e.g., Toluene, THF) | Ionic Liquids (ILs) | Supercritical Fluids (e.g., scCO₂) |

|---|---|---|---|

| Volatility | High | Negligible | High (gas at ambient conditions) |

| Toxicity/Environmental Impact | Often high, contributes to VOCs | Variable, but potential for greener design | Low (non-toxic, non-flammable) |

| Tunability | Limited | Highly tunable ("designer solvents") | Highly tunable with pressure/temperature |

| Product Separation/Recycling | Often requires distillation | Can be simple (e.g., extraction), catalyst recycling is feasible | Simple depressurization to remove solvent |

Sustainable and Circular Economy Approaches in Chemical Synthesis and Materials Development

The principles of green chemistry and the circular economy are increasingly guiding the development of new materials and chemical processes. acs.org

Sustainable Synthesis: A major trend is the shift from petroleum-based feedstocks to renewable, bio-based resources for the production of key chemical building blocks. rsc.orgresearchgate.net Research is actively exploring pathways to produce acrylic acid and its derivatives from biomass-derived sources like furfural (B47365) or lactic acid. nih.govacs.org These routes often employ environmentally benign transformations such as photooxygenation and aerobic oxidation, minimizing waste and utilizing renewable starting materials. nih.gov

Circular Economy: For polymers derived from monomers like this compound, the end-of-life phase is a critical consideration. The concept of a circular economy aims to eliminate waste by keeping materials in circulation. rsc.org A promising approach is chemical recycling, where polymers are depolymerized back to their constituent monomers. researchgate.net These high-purity recovered monomers can then be re-polymerized, creating a closed-loop system that reduces reliance on virgin feedstocks and minimizes plastic waste. rsc.orgmiragenews.com

Multicomponent Reactions Incorporating this compound for Molecular Complexity Generation

Multicomponent reactions (MCRs) are highly efficient chemical processes where three or more reactants combine in a single, one-pot operation to form a product that incorporates significant portions of all starting materials. nih.gov This approach is characterized by high atom economy, step economy, and the ability to rapidly generate complex molecular architectures from simple precursors. researchgate.net

The unique bifunctional nature of this compound makes it an excellent candidate for MCRs. Recent studies have shown that related α-(aminomethyl)acrylates are effective acceptors in radical-polar crossover 1,4-additions. beilstein-journals.org This type of reaction allows for the formation of a zinc enolate intermediate that can be trapped in situ by various electrophiles. Such a tandem process, which forms multiple new bonds in a single operation, offers a powerful strategy for generating molecules with all-carbon quaternary stereocenters. beilstein-journals.org The exploration of MCRs involving this compound could provide rapid access to diverse and structurally complex scaffolds for various applications. nih.govrsc.org

Q & A

Q. What are the optimal synthetic routes for methyl 2-(aminomethyl)prop-2-enoate, and how can reaction yields be improved?

Methodological Answer:

- Stepwise Optimization : Begin with nucleophilic substitution or Michael addition reactions, using methyl acrylate derivatives and aminomethyl precursors. Monitor reaction progress via thin-layer chromatography (TLC) or in situ spectroscopy.

- Catalytic Enhancements : Test catalysts like triethylamine or palladium complexes to improve regioselectivity. For example, palladium-catalyzed coupling can reduce side-product formation .

- Purification Strategies : Use column chromatography with gradient elution (e.g., hexane/ethyl acetate) or recrystallization in polar solvents (e.g., ethanol) to isolate high-purity product. Confirm purity via HPLC (>95% threshold) .

Q. How can spectroscopic characterization (NMR, IR) resolve structural ambiguities in this compound derivatives?

Methodological Answer:

- NMR Analysis : Assign proton environments using H NMR (e.g., δ 5.8–6.2 ppm for vinyl protons, δ 3.6–3.8 ppm for methyl ester groups). Confirm amine proton exchange via DO shake tests .

- IR Confirmation : Identify carbonyl stretches (C=O at ~1700–1750 cm) and amine N-H stretches (~3300–3500 cm) to validate functional groups .

- Cross-Validation : Compare experimental data with computational simulations (e.g., DFT-based IR/NMR predictions) to resolve conflicting assignments .

Q. What experimental conditions ensure the stability of this compound during storage and handling?

Methodological Answer:

- Thermal Stability : Conduct accelerated stability studies (40°C/75% RH for 4 weeks) with periodic HPLC analysis to detect degradation products (e.g., hydrolysis to acrylic acid derivatives) .

- Light Sensitivity : Store in amber vials under inert gas (N/Ar) to prevent photolytic decomposition. Monitor UV-Vis absorption shifts to assess degradation kinetics .

Advanced Research Questions

Q. How can contradictions in reactivity data for this compound be resolved using theoretical frameworks?

Methodological Answer:

- Quantum Mechanical Modeling : Apply density functional theory (DFT) to map reaction pathways (e.g., transition-state energies for nucleophilic attacks). Compare computed activation barriers with experimental kinetic data .

- Mechanistic Reassessment : Re-examine solvent effects (polar aprotic vs. protic) and steric hindrance using molecular dynamics simulations. For instance, bulky substituents may explain unexpected regioselectivity in esterification .

Q. What methodological approaches address discrepancies in biological activity studies of this compound analogs?

Methodological Answer:

- Dose-Response Refinement : Perform IC assays across multiple cell lines (e.g., HEK293 vs. HeLa) to identify cell-type-specific effects. Use ANOVA to statistically validate reproducibility .

- Metabolite Profiling : Employ LC-MS/MS to track in vitro metabolic pathways (e.g., ester hydrolysis or amine oxidation) that may alter bioactivity .

Q. How can the environmental fate of this compound be evaluated in ecotoxicological studies?

Methodological Answer:

- Biodegradation Assays : Use OECD 301D (Closed Bottle Test) to measure microbial degradation rates in aqueous systems. Monitor via COD (chemical oxygen demand) reduction .

- Trophic Transfer Analysis : Expose Daphnia magna or zebrafish embryos to sublethal concentrations (0.1–10 mg/L) and assess bioaccumulation factors (BCFs) via GC-MS .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.